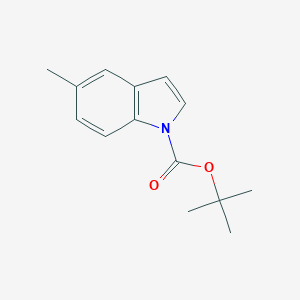

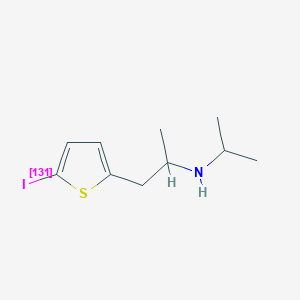

![molecular formula C7H10N2O2 B149091 四氢-1H-吡唑并[1,2-a]哒嗪-1,3(2H)-二酮 CAS No. 69386-75-0](/img/structure/B149091.png)

四氢-1H-吡唑并[1,2-a]哒嗪-1,3(2H)-二酮

描述

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a chemical compound that belongs to a class of heterocyclic compounds featuring a pyrazolo[1,2-a]pyridazine ring system. This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the treatment of 1-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones with hydrazides leads to the formation of acylhydrazino derivatives . Another study describes a sequence of reactions starting with nucleophilic substitution and ending with intramolecular cyclization to synthesize derivatives of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione . These methods highlight the versatility and complexity of synthesizing pyrazolo[1,2-a]pyridazine derivatives.

Molecular Structure Analysis

The molecular structure of these compounds can exhibit various forms of structural variation, such as ring-chain tautomerism and cis-trans isomerism. In particular, the 2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives were found mainly as linear tautomers in [D6]DMSO, while their phthalazine counterparts favored cyclic tautomers . Single crystal X-ray structure analysis has been used to confirm the molecular structures of related compounds, providing a clear understanding of their three-dimensional conformation .

Chemical Reactions Analysis

The chemical behavior of these compounds under various conditions can lead to different reaction pathways. For example, conditions have been found to selectively carry out cyclization reactions, leading to the formation of either pyrazine or imidazole structures condensed with pyridine . Additionally, a combinatorial approach has been developed for the synthesis of related pyrazine libraries, which includes a variety of reactions such as electrophilic addition and lactamization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of tautomeric forms can affect their solubility, stability, and reactivity. For example, the linear and cyclic tautomers of 2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives exhibit different solubility profiles in solvents like [D6]DMSO . The Hilbert-Johnson reaction has been used to synthesize dipyridopyrazinediones, which demonstrates the potential for these compounds to undergo dimerization and other transformations .

科学研究应用

1. 结构和互变异构研究

四氢-1H-吡唑并[1,2-a]哒嗪-1,3(2H)-二酮及其衍生物因其结构特性而被广泛研究,特别是它们表现出各种类型的结构变异的能力。例如,Sinkkonen 等人 (2002) 通过 1H 和 13C NMR 光谱研究了这些化合物,揭示了它们进行环链互变异构、顺反异构和 (E)/(Z) 旋转异构的倾向。这些特性对于理解这些化合物在不同领域的化学行为和潜在应用至关重要,包括制药和材料科学 (Sinkkonen et al., 2002)。

2. 合成和催化

四氢-1H-吡唑并[1,2-a]哒嗪-1,3(2H)-二酮的新型衍生物的合成是一个重要的研究领域。Jadhav 等人 (2019) 开发了一种使用 InCl3 作为路易斯酸催化剂的这些衍生物的有效合成方法。这种方法突出了创造具有不同功能的新化合物的潜力,这可能对药物设计和其他化学应用产生影响 (Jadhav et al., 2019)。

3. 生物活性

人们对四氢-1H-吡唑并[1,2-a]哒嗪-1,3(2H)-二酮衍生物的生物活性很感兴趣。例如,Zaki 等人 (2016) 研究了这些化合物的抗菌活性,揭示了它们作为抗菌剂的潜力。这项研究有助于理解这些化合物在医学应用中的作用,特别是在解决微生物耐药性方面 (Zaki et al., 2016)。

未来方向

The future directions in the research of “Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” and similar compounds could involve the development of new synthetic processes , the exploration of their bioactive properties , and the investigation of their potential applications in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAGFTRPGKHANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=O)CC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

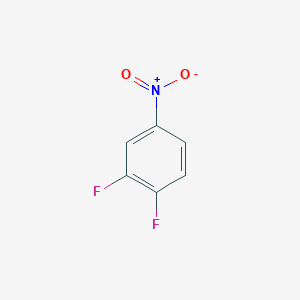

![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

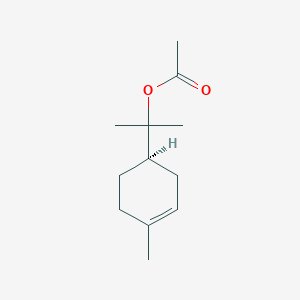

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

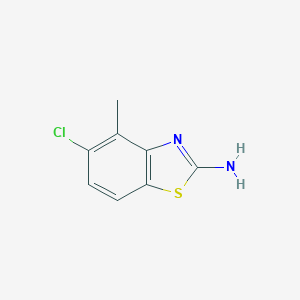

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)